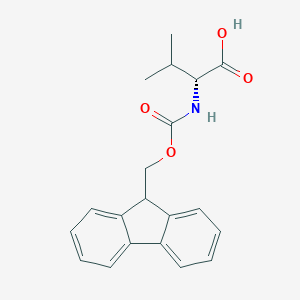

Fmoc-D-Val-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNIYGNGCNXHTR-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84624-17-9 | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-D-Val-OH: Properties and Applications in Peptide Synthesis

Fmoc-D-Val-OH is a protected form of the D-isomer of the amino acid valine, a critical building block in the synthesis of peptides and proteins for research and pharmaceutical development. The attachment of the fluorenylmethyloxycarbonyl (Fmoc) group to the amine of D-valine provides a temporary protective shield, preventing unwanted reactions during the stepwise assembly of the peptide chain. This guide provides an in-depth overview of its chemical properties, its primary application in solid-phase peptide synthesis (SPPS), and a generalized experimental workflow for its use.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for researchers in calculating molar equivalents for synthesis reactions and for the characterization of the final peptide products.

| Identifier | Value | References |

| CAS Number | 84624-17-9 | [1][2][3][4] |

| Molecular Weight | 339.39 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₂₀H₂₁NO₄ | [1][2][3][5] |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-D-valine, Fmoc-D-valine | [3] |

| Appearance | White to light yellow solid | [5] |

| Purity | Typically ≥98.0% (by HPLC) | [3][6] |

| Solubility | Soluble in DMSO (e.g., 90-100 mg/mL) | [5][6] |

| Storage Conditions | Powder: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [6] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in Fmoc-based solid-phase peptide synthesis, a technique that revolutionized the custom synthesis of peptides. In this methodology, the peptide chain is assembled step-by-step while one end is anchored to a solid support (resin). The Fmoc protecting group on the amino acid is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This selective removal is orthogonal to the acid-labile protecting groups often used for the amino acid side chains and for cleaving the final peptide from the resin, allowing for the precise and controlled elongation of the peptide.

The use of D-amino acids, such as D-valine, is of particular interest in drug development. Peptides incorporating D-amino acids often exhibit increased resistance to proteolytic degradation by enzymes in the body, leading to a longer biological half-life. They can also confer specific conformational properties to the peptide, which can be crucial for its biological activity.

Generalized Experimental Protocol for this compound Coupling in SPPS

The following is a generalized protocol for the incorporation of an this compound residue into a growing peptide chain on a solid support. The specific reagents, reaction times, and temperatures may vary depending on the specific peptide sequence and the scale of the synthesis.

1. Resin Preparation: The synthesis begins with a solid support (resin), typically pre-loaded with the first amino acid of the target sequence. If the C-terminal amino acid is not D-valine, the synthesis proceeds until the point where D-valine is to be added.

2. Fmoc Deprotection:

- The resin-bound peptide is washed with a suitable solvent, such as DMF.

- The Fmoc protecting group from the N-terminal amino acid of the growing peptide chain is removed by treating the resin with a 20-50% solution of piperidine in DMF for a specified period (e.g., 5-20 minutes).

- The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and residual piperidine.

3. Activation of this compound:

- In a separate vessel, this compound is dissolved in a suitable solvent (e.g., DMF or N-methyl-2-pyrrolidone).

- A coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added to the this compound solution.

- A base, typically diisopropylethylamine (DIPEA), is added to facilitate the formation of the activated ester of this compound.

4. Coupling Reaction:

- The solution containing the activated this compound is added to the reaction vessel containing the deprotected resin-bound peptide.

- The mixture is agitated for a sufficient time (e.g., 1-2 hours) at room temperature to allow for the complete coupling of the this compound to the N-terminus of the peptide chain.

5. Washing:

- After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

6. Capping (Optional):

- To block any unreacted amino groups on the peptide chain and prevent the formation of deletion sequences, a capping step can be performed using reagents like acetic anhydride.

7. Cycle Repetition:

- The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the target peptide sequence.

8. Final Cleavage and Deprotection:

- Once the peptide sequence is fully assembled, the resin is treated with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.

9. Purification and Analysis:

- The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Experimental Workflow Diagram

The following diagram illustrates the key stages in a single coupling cycle involving this compound in solid-phase peptide synthesis.

Signaling Pathways and Broader Applications

While this compound itself is a synthetic building block and not directly involved in biological signaling pathways, the peptides synthesized using it can have profound biological effects. The incorporation of D-valine can influence the peptide's structure and stability, making it a valuable tool for designing peptide-based therapeutics that can modulate various signaling pathways. For instance, D-amino acid-containing peptides are being investigated as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The specific signaling pathway targeted depends entirely on the full sequence and structure of the final synthetic peptide. Therefore, the primary role of this compound is as a critical precursor that enables the synthesis of these potentially therapeutic molecules.

References

Solubility Profile of Fmoc-D-Val-OH: A Technical Guide for Researchers

Fmoc-D-Val-OH , a cornerstone building block in solid-phase peptide synthesis (SPPS), exhibits variable solubility across a range of organic solvents commonly employed in drug development and proteomics research. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, presenting available quantitative and qualitative data, a detailed experimental protocol for solubility determination, and a logical workflow for its application in peptide synthesis.

Core Data Presentation: Solubility Summary

The solubility of this compound is a critical parameter for ensuring efficient coupling reactions and minimizing aggregation during peptide synthesis. While extensive quantitative data for the D-enantiomer is not universally available, information from supplier datasheets and analogous data for the L-enantiomer provide valuable insights.

| Solvent | Abbreviation | Solubility of this compound | Notes |

| N,N-Dimethylformamide | DMF | ≥ 0.5 M ("clearly soluble")[1] | Stated as "clearly soluble" at concentrations of 1 mmole in 2 ml and 25 mmole in 50 ml.[1] |

| Dimethyl sulfoxide | DMSO | 100 mg/mL (approx. 0.29 M) | Ultrasonic assistance may be required for dissolution.[2] |

| N-Methyl-2-pyrrolidone | NMP | Readily Soluble | While specific quantitative data is not provided, it is generally stated that Fmoc-Val-OH is easily dissolved in NMP.[3][4] |

Note: The solubility of the corresponding L-enantiomer, Fmoc-L-Val-OH, has been quantitatively determined in a broader range of solvents and can serve as a useful reference. It is important to note that enantiomers can sometimes exhibit slight differences in solubility.

Experimental Protocols: Determining Solubility

For researchers requiring precise solubility data for their specific applications, the following experimental protocol outlines a gravimetric method for determining the solubility of this compound.

Protocol: Gravimetric Solubility Determination

1. Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DMSO, etc.)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Pipettes

-

Drying oven or vacuum desiccator

2. Procedure:

-

Sample Preparation: Accurately weigh a small, empty vial. Add an excess amount of this compound to the vial and record the total mass.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Aliquoting the Supernatant: Carefully withdraw a known volume or mass of the clear supernatant without disturbing the solid pellet.

-

Solvent Evaporation: Place the aliquot in a pre-weighed, clean, and dry vial. Evaporate the solvent completely using a gentle stream of nitrogen, a drying oven at a temperature below the decomposition point of this compound, or a vacuum desiccator.

-

Mass Determination: Once the solvent is fully evaporated, accurately weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units (e.g., mg/mL, g/100g of solvent, molarity) based on the mass of the dissolved solid and the volume or mass of the solvent in the aliquot taken.

Mandatory Visualizations: Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental and logical workflows relevant to the use of this compound.

References

Technical Guide: Physicochemical Properties and Application of Fmoc-D-Val-OH

This technical guide provides an in-depth overview of the physical and chemical properties of N-(9-fluorenylmethoxycarbonyl)-D-valine (Fmoc-D-Val-OH), a critical reagent for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its appearance and melting point, provides a comprehensive experimental protocol for melting point determination, and illustrates its primary application in solid-phase peptide synthesis.

Physicochemical Properties of this compound

This compound is a derivative of the amino acid D-valine containing a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus. This protecting group is fundamental to its application in peptide synthesis.

Appearance

This compound is consistently described as a white to light yellow solid powder.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | References |

| Melting Point | 143-144 °C | [1][3] |

| 144-154 °C | ||

| 144 °C | ||

| Molecular Weight | 339.39 g/mol | [1][3] |

| Molecular Formula | C₂₀H₂₁NO₄ | [1][2][3] |

| CAS Number | 84624-17-9 | [1][3] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities. The following protocol describes the capillary method for determining the melting point of this compound using a digital melting point apparatus.

Apparatus and Materials:

-

Digital melting point apparatus (e.g., Mel-Temp, DigiMelt)

-

Capillary tubes (sealed at one end)

-

This compound sample (dry)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube for packing

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.

-

If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powdered sample until a small amount of material (approximately 1-2 mm in height) is in the tube.[4][5]

-

-

Packing the Sample:

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is known (around 144°C), set the apparatus to heat rapidly to about 20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate measurement.[4][5][6]

-

Observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

-

Continue to observe the sample and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[6]

-

For high-purity this compound, this range should be narrow (e.g., 0.5-1.0°C).

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in the appropriate glass waste container.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The Fmoc group protects the N-terminus of the amino acid, preventing self-polymerization and allowing for controlled, sequential additions.

Fmoc-SPPS Workflow

The following diagram illustrates the key steps in a single cycle of amino acid addition in Fmoc-SPPS.

Caption: A diagram illustrating one cycle of Fmoc solid-phase peptide synthesis.

The cycle begins with a resin support that has a free amine group. The carboxyl group of this compound is activated by a coupling reagent and then reacts with the resin's amine, forming a peptide bond. After a washing step to remove excess reagents, the Fmoc protecting group is removed by a mild base, typically a solution of piperidine in dimethylformamide (DMF). This deprotection step reveals a new free amine at the N-terminus of the growing peptide chain. Following another wash, the resin is ready for the next coupling cycle with the subsequent Fmoc-protected amino acid. This entire process is repeated until the desired peptide sequence is synthesized.

References

Spectroscopic and Methodological Profile of Fmoc-D-Val-OH: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-α-Fmoc-D-valine (Fmoc-D-Val-OH), a critical building block in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document presents key analytical data, detailed experimental protocols, and a visual representation of its primary application workflow.

Core Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is essential for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The data presented here is representative for samples dissolved in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78 | d | 2H | Ar-H (Fmoc) |

| 7.62 | d | 2H | Ar-H (Fmoc) |

| 7.41 | t | 2H | Ar-H (Fmoc) |

| 7.32 | t | 2H | Ar-H (Fmoc) |

| 5.30 | d | 1H | NH |

| 4.45 - 4.38 | m | 2H | O-CH₂ (Fmoc) |

| 4.29 | dd | 1H | α-CH |

| 4.23 | t | 1H | CH (Fmoc) |

| 2.25 | m | 1H | β-CH |

| 1.05 | d | 3H | γ-CH₃ |

| 0.98 | d | 3H | γ'-CH₃ |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 176.5 | C=O (Carboxylic Acid) |

| 156.4 | C=O (Urethane) |

| 143.8 | Ar-C (Fmoc, Quaternary) |

| 141.3 | Ar-C (Fmoc, Quaternary) |

| 127.8 | Ar-CH (Fmoc) |

| 127.1 | Ar-CH (Fmoc) |

| 125.2 | Ar-CH (Fmoc) |

| 120.0 | Ar-CH (Fmoc) |

| 67.3 | O-CH₂ (Fmoc) |

| 58.9 | α-CH |

| 47.2 | CH (Fmoc) |

| 31.2 | β-CH |

| 19.2 | γ-CH₃ |

| 17.8 | γ'-CH₃ |

Infrared (IR) Spectroscopy

The FT-IR spectrum of solid this compound reveals characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3310 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| 3065 | Medium | C-H Stretch (Aromatic) |

| 2965 | Medium | C-H Stretch (Aliphatic) |

| 1715 | Strong | C=O Stretch (Carboxylic Acid Dimer) |

| 1690 | Strong | C=O Stretch (Urethane) |

| 1535 | Strong | N-H Bend (Amide II) |

| 1450 | Medium | C=C Stretch (Aromatic) |

| 1230 | Strong | C-O Stretch (Carboxylic Acid/Urethane) |

| 740 | Strong | C-H Out-of-Plane Bend (Aromatic) |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of this compound.

| Ionization Mode | Calculated m/z | Observed m/z | Ion Species |

| Positive | 340.1543 | 340.15 | [M+H]⁺ |

| Positive | 362.1363 | 362.14 | [M+Na]⁺ |

| Negative | 338.1400 | 338.14 | [M-H]⁻ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are representative and may require optimization based on the specific instrumentation used.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1.0 seconds.

-

Acquire 16-32 scans for sufficient signal-to-noise.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2.0 seconds.

-

Acquire 1024-4096 scans.

-

-

Processing : Process the acquired free induction decays (FIDs) with an exponential window function and perform a Fourier transform. Reference the spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr (potassium bromide) pellet.

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Background Spectrum : Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Spectrum Acquisition :

-

Place the sample pellet in the spectrometer's sample holder.

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis : The resulting spectrum should be displayed in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation :

-

Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

-

Mobile Phase : A typical mobile phase is a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.

-

Acquisition Parameters :

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to 3-4 kV.

-

Optimize the nebulizing gas flow and drying gas temperature for stable spray and efficient desolvation.

-

Acquire spectra in both positive and negative ion modes over a mass range of 100-500 m/z.

-

Application Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent for the synthesis of peptides using the Fmoc-SPPS strategy. The following diagram illustrates the cyclical workflow of adding an amino acid to a growing peptide chain on a solid support.

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Val-OH Raw Material

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 9-fluorenylmethoxycarbonyl-D-valine (Fmoc-D-Val-OH), a critical raw material in solid-phase peptide synthesis (SPPS). The quality of Fmoc-amino acids is paramount in the successful synthesis of high-purity peptides for research and therapeutic applications.[1][2][3] This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the process workflows for the preparation of high-purity this compound.

Introduction

This compound is an N-α-Fmoc-protected form of the non-proteinogenic amino acid D-valine. The Fmoc protecting group is fundamental to modern peptide synthesis, offering stability under various reaction conditions and selective removal under mild basic conditions, typically with piperidine.[4][5][6] The incorporation of D-amino acids like D-valine into peptide sequences can enhance their stability against enzymatic degradation and modulate their biological activity, making this compound a valuable building block in drug design and development.[1][7]

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of D-valine with a fluorenylmethoxycarbonylating agent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The reaction is typically carried out in a biphasic system of an organic solvent and an aqueous basic solution.

Synthesis Pathway

The synthesis of this compound from D-valine and Fmoc-Cl is a straightforward nucleophilic acyl substitution reaction.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of Fmoc-amino acids.[7]

Materials:

-

D-Valine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

10% aqueous sodium carbonate (Na₂CO₃) solution

-

Dioxane

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ether

Procedure:

-

In a 500 mL three-necked flask, add D-valine (4.5 g, 38.9 mmol), 40 mL of dioxane, and 100 mL of 10% aqueous sodium carbonate solution.

-

Cool the mixture in an ice bath with mechanical stirring.

-

In a separate dropping funnel, dissolve 9-fluorenylmethyl chloroformate (10.0 g, 38.8 mmol) in 100 mL of dioxane.

-

Slowly add the Fmoc-Cl solution dropwise to the reaction flask over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Add 100 mL of water to the reaction mixture.

-

Extract the aqueous phase three times with 50 mL of ether to remove unreacted Fmoc-Cl and byproducts. Discard the organic phase.

-

Cool the aqueous phase in an ice bath and adjust the pH to 1 by the slow addition of 1 M dilute hydrochloric acid. A white precipitate will form.

-

Extract the acidified aqueous phase three times with 50 mL of ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter off the desiccant and concentrate the organic phase under reduced pressure to yield the crude this compound as a white solid.

Purification of this compound

The crude product is typically purified by recrystallization to remove any remaining starting materials and byproducts, such as dibenzofulvene-piperidine adduct (a common impurity from Fmoc deprotection in peptide synthesis) or di-Fmoc-amino acid derivatives.[3]

Purification Workflow

The purification process for crude this compound generally involves recrystallization from a suitable solvent system.

Caption: Purification of this compound.

Experimental Protocol: Purification of this compound

This protocol is adapted from a general procedure for the purification of Fmoc-amino acids.[8]

Materials:

-

Crude this compound

-

Toluene

Procedure:

-

Charge a flask with crude this compound (100 g) and toluene (800 mL).

-

Raise the temperature of the mixture to 50 °C and stir for 1 hour to ensure complete dissolution.

-

Cool the solution down to 30±5 °C and continue stirring for approximately 2 hours to allow for crystallization.

-

Filter the resulting precipitate.

-

Wash the collected solid with fresh toluene.

-

Dry the wet cake under vacuum at 50 °C to obtain the purified this compound.

Data Presentation

The following table summarizes typical quantitative data for this compound.

| Parameter | Typical Value | Reference |

| Synthesis Yield | ~96% | [7] |

| Purification Yield | High (not specified) | [8] |

| Appearance | White powder | [1] |

| Melting Point | 143-144 °C | [7] |

| Purity (HPLC) | ≥ 98.0% - ≥ 99.5% | [1] |

| Molecular Formula | C₂₀H₂₁NO₄ | [1] |

| Molecular Weight | 339.39 g/mol | |

| Optical Rotation | Data not consistently reported |

Conclusion

The synthesis and purification of this compound are critical steps in ensuring the quality of this essential raw material for peptide synthesis. The protocols described provide a reliable method for producing high-purity this compound. Adherence to these procedures and careful monitoring of product purity are essential for the successful application of this building block in research and drug development. The use of high-quality Fmoc-amino acids directly impacts the purity and yield of the final peptide product.[2][3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 7. FMOC-D-Valine | 84624-17-9 [chemicalbook.com]

- 8. ajpamc.com [ajpamc.com]

A Technical Guide to the Stereochemistry and Chiral Purity of Fmoc-D-Val-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry and chiral purity of N-α-Fmoc-D-valine (Fmoc-D-Val-OH), a critical building block in solid-phase peptide synthesis (SPPS). Maintaining the stereochemical integrity of amino acid derivatives is paramount in drug development, as the chirality of a peptide therapeutic dictates its biological activity, efficacy, and safety profile. This document details the analytical methodologies for assessing chiral purity, explores the mechanisms of racemization, and provides quantitative data from various commercial suppliers.

Stereochemistry of this compound

This compound is the D-enantiomer of valine, an α-amino acid with a chiral center at the α-carbon. The fluorenylmethyloxycarbonyl (Fmoc) group is attached to the α-amino group, providing a temporary protecting group that is stable under various conditions but readily cleaved by a mild base, typically piperidine, during SPPS. The "D" designation signifies that the amino group is on the right side in a Fischer projection, corresponding to an (R) configuration according to the Cahn-Ingold-Prelog priority rules for valine.

Chiral Purity and Commercial Specifications

The enantiomeric purity of this compound is a critical quality attribute. The presence of the undesired L-enantiomer (Fmoc-L-Val-OH) can lead to the synthesis of diastereomeric peptide impurities, which are often difficult to separate from the target peptide and can have altered or undesirable pharmacological properties. High-purity starting materials are essential for minimizing these impurities.[1]

Commercial suppliers of this compound typically guarantee a high level of chiral purity, often expressed as enantiomeric excess (e.e.).

| Supplier | Stated Chiral Purity (e.e.) | Analytical Method |

| Chem-Impex | ≥ 99.5% | Chiral HPLC[2] |

| MedchemExpress | 100% | Not Specified[3] |

| Sigma-Aldrich (Novabiochem®) | ≥ 99.8% | Not Specified[4] |

| Sigma-Aldrich | ≥ 98.0% | HPLC[5][6] |

Note: The stated purity levels are subject to change and may vary by batch. It is always recommended to consult the supplier's certificate of analysis for specific lot information.

Experimental Protocol: Chiral Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of this compound.[7][8] Polysaccharide-based CSPs are particularly effective for the separation of Fmoc-protected amino acids.[7][9]

Objective: To separate and quantify the D- and L-enantiomers of Fmoc-Val-OH to determine the enantiomeric excess of a given sample.

Materials and Reagents:

-

This compound sample

-

Fmoc-L-Val-OH reference standard

-

HPLC-grade acetonitrile (B52724) (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., Lux Cellulose-1, 5 µm, 250 x 4.6 mm)[7]

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid.[7] Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of the Fmoc-L-Val-OH reference standard in the mobile phase (e.g., 1 mg/mL).

-

Sample Solution Preparation: Prepare a solution of the this compound sample in the mobile phase at the same concentration as the standard solution.

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard solution to determine the retention time of the L-enantiomer.

-

Inject the sample solution. The major peak should correspond to the D-enantiomer, and any minor peak at the retention time of the standard is the L-enantiomer.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

Calculate the area of the peaks corresponding to the D- and L-enantiomers.

-

Use the following formula to determine the enantiomeric excess: e.e. (%) = [(AreaD - AreaL) / (AreaD + AreaL)] x 100

-

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for chiral purity determination.

Racemization in Peptide Synthesis

Racemization is the process by which an enantiomerically pure compound is converted into a mixture of enantiomers. During SPPS, the activation of the carboxylic acid group of an amino acid for coupling can lead to racemization at the α-carbon.[10][11][12] This is a significant concern as it introduces diastereomeric impurities into the final peptide.

Mechanisms of Racemization:

There are two primary mechanisms through which racemization can occur during peptide synthesis:

-

Oxazolone (B7731731) Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Subsequent nucleophilic attack by the amino group of the growing peptide chain on the achiral oxazolone results in a mixture of D- and L-amino acid incorporation.[11] This is the predominant mechanism for racemization.

-

Direct Enolization: A base can directly abstract the α-proton of the activated amino acid to form an enolate intermediate, which is achiral. Reprotonation of the enolate can occur from either face, leading to a racemic mixture.[11]

Factors Influencing Racemization:

-

Coupling Reagents: Highly reactive coupling reagents can promote oxazolone formation and increase the risk of racemization. The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming active esters that are less prone to cyclization.[10][12]

-

Base: The choice and concentration of the base used during coupling can significantly impact the rate of racemization. Sterically hindered bases are generally preferred.[10]

-

Temperature: Higher temperatures can accelerate the rate of racemization.

-

Amino Acid Side Chain: The steric bulk of the amino acid side chain can influence the rate of oxazolone formation.

The following DOT script generates a diagram illustrating the mechanisms of racemization during peptide synthesis.

Conclusion

The stereochemical integrity of this compound is a critical parameter for the successful synthesis of high-purity peptides for research and therapeutic applications. Understanding the analytical methods for determining chiral purity, being aware of the potential for racemization during synthesis, and implementing strategies to minimize it are essential for ensuring the quality and efficacy of the final peptide product. Researchers and drug development professionals should always source Fmoc-amino acids from reputable suppliers with stringent quality control specifications and verify the chiral purity of each batch.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-Val-OH Novabiochem 68858-20-8 [sigmaaldrich.com]

- 5. Fmoc- D -Val-OH = 98.0 HPLC 84624-17-9 [sigmaaldrich.com]

- 6. Fmoc- D -Val-OH = 98.0 HPLC 84624-17-9 [sigmaaldrich.com]

- 7. phenomenex.com [phenomenex.com]

- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 11. mdpi.com [mdpi.com]

- 12. peptide.com [peptide.com]

A Technical Guide to High-Purity Fmoc-D-Val-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity (9-fluorenylmethoxycarbonyl)-D-valine (Fmoc-D-Val-OH), a critical raw material for solid-phase peptide synthesis (SPPS). This document is intended to assist researchers, scientists, and drug development professionals in selecting suitable suppliers and implementing effective quality control measures. This compound is an essential building block in the synthesis of peptides containing D-amino acids, which can enhance peptide stability and bioactivity.[1]

Commercial Suppliers and Specifications

The selection of a high-purity this compound supplier is a critical step in ensuring the successful synthesis of high-quality peptides. The purity of the starting material directly impacts the yield and purity of the final peptide product.[2][3] Several reputable commercial suppliers offer high-purity this compound. A summary of their product specifications is provided in the tables below for easy comparison. It is important to note that while suppliers provide general specifications, lot-specific data is available on the Certificate of Analysis (CoA), which should be requested and reviewed before use.[4][5]

Table 1: General Specifications of Commercial this compound

| Supplier | Product Code | Purity Specification | Analytical Method | CAS Number | Molecular Weight ( g/mol ) |

| Chem-Impex | 02538 | ≥ 99.5% | Chiral HPLC | 84624-17-9 | 339.4 |

| Sigma-Aldrich | 47481 | ≥ 98.0% | HPLC | 84624-17-9 | 339.39 |

| CEM Corporation | - | ≥ 99.0% | HPLC | 68858-20-8 (L-form) | - |

| Biosynth | FF37758 | - | - | 84624-17-9 | 339.39 |

| Watanabe Chemical | - | ≥ 98% | HPLC | 84624-17-9 | 339.39 |

| AltaBioscience | FAA20 | - | - | - | - |

| Activotec | FDV-01 | - | - | 84624-17-9 | - |

| P3 BioSystems | 42018 | - | - | 84624-17-9 | 339.39 |

| AbMole BioScience | M4208 | >98.0% | - | 84624-17-9 | 339.39 |

| PeptaNova | 2419 | > 98% | HPLC | 84624-17-9 | 339.39 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | White powder | Chem-Impex[6] |

| Melting Point | 144 - 154 °C | Chem-Impex[6] |

| 143 - 144 °C | Sigma-Aldrich[7] | |

| 144 °C | Biosynth[8] | |

| Optical Rotation | [a]D20 = +17 ±2° (c=1 in DMF) | Chem-Impex[6] |

| Storage Temperature | 0 - 8 °C | Chem-Impex[6] |

| 2 - 8 °C | Sigma-Aldrich[7] |

Quality Control and Experimental Protocols

Ensuring the purity of this compound is paramount for the synthesis of high-quality peptides. Impurities in the starting material can lead to the formation of deletion sequences, capped sequences, and other peptide impurities that are difficult to remove during purification.[2][3] The primary methods for assessing the purity of Fmoc-amino acids are High-Performance Liquid Chromatography (HPLC) and Chiral HPLC.

Impurity Profile

Common impurities in Fmoc-amino acids include:

-

Diastereomers: The presence of the L-enantiomer (Fmoc-L-Val-OH) is a critical parameter to control, as it can lead to the incorporation of the incorrect stereoisomer into the peptide chain.

-

Dipeptides: Self-condensation of the amino acid during the Fmoc protection step can lead to the formation of Fmoc-D-Val-D-Val-OH.

-

Free Amino Acid: Incomplete reaction or degradation can result in the presence of free D-valine.

-

β-Alanine Adducts: A known impurity that can arise from the Fmoc-protection reagent and be incorporated into the peptide.[9]

-

Acetate: Can lead to N-terminal acetylation of the peptide, acting as a capping agent.[2][3]

General Experimental Protocol for Purity Determination by Chiral HPLC

While specific protocols are proprietary to each supplier, a general method for the enantiomeric purity analysis of Fmoc-amino acids by Chiral HPLC is outlined below. Polysaccharide-based chiral stationary phases are commonly used for this separation.[10]

-

Column: Chiral stationary phase (CSP) column (e.g., Lux Cellulose-2 or similar).[10]

-

Mobile Phase: A typical mobile phase is a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing an acidic additive (e.g., 0.1% trifluoroacetic acid).[10]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).

-

Sample Preparation: Dissolve a small amount of the this compound in the mobile phase.

-

Injection Volume: Typically 5-20 µL.

-

Analysis: The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification. The enantiomeric purity is calculated based on the peak areas of the two enantiomers.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Fmoc/tBu strategy of SPPS.[11] This methodology allows for the stepwise assembly of a peptide chain on a solid support.

General Experimental Protocol for SPPS using this compound

The following is a generalized protocol for the incorporation of this compound into a peptide chain on a solid support.

-

Resin Swelling: The solid support resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).[11]

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treatment with a solution of 20% piperidine (B6355638) in DMF.[11]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, this compound is activated by a coupling reagent. Common activating agents include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

Coupling: The activated this compound solution is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed. The reaction progress can be monitored by a colorimetric test such as the Kaiser test.

-

Washing: The resin is washed with DMF to remove any unreacted reagents.

-

Repeat Cycle: The deprotection, washing, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a strong acid, typically a cocktail containing trifluoroacetic acid (TFA).[11]

-

Purification: The crude peptide is then purified, usually by reverse-phase HPLC.

Visualizations

Quality Control Workflow for this compound

Caption: Quality Control Workflow for this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Fmoc-Val-OH [cem.com]

- 5. rsc.org [rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound ≥98.0% (HPLC) | 84624-17-9 [sigmaaldrich.com]

- 8. This compound | 84624-17-9 | FF37758 | Biosynth [biosynth.com]

- 9. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phenomenex.com [phenomenex.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The Chiral Twist: A Technical Guide to the Role of D-Amino Acids in Peptide Structure and Function

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics and research, the incorporation of non-natural amino acids has emerged as a powerful strategy to overcome inherent limitations of their L-amino acid counterparts. Among these, the use of D-amino acids, the enantiomers of the naturally occurring L-amino acids, offers a profound impact on peptide structure, stability, and biological function. This technical guide provides an in-depth exploration of the multifaceted roles of D-amino acids in peptide science, offering detailed methodologies and quantitative data to inform and guide research and development in this dynamic field.

Enhancing Peptide Stability: Resisting Proteolytic Degradation

A primary driver for the incorporation of D-amino acids into peptide sequences is the significant enhancement of their stability against enzymatic degradation.[1][2] Proteases, the enzymes responsible for peptide and protein cleavage, exhibit a high degree of stereospecificity, primarily recognizing and acting upon peptides composed of L-amino acids. By strategically substituting L-amino acids with their D-enantiomers, the peptide backbone becomes a poor substrate for these enzymes, leading to a substantial increase in its circulatory half-life and bioavailability.[2][3]

This resistance to proteolysis is a critical factor in the development of peptide-based drugs, as it allows for less frequent dosing and sustained therapeutic effects.[4][5] The introduction of D-amino acids can transform a transiently active peptide into a robust therapeutic candidate.[5]

Modulating Peptide Structure: A Conformational Shift

The substitution of an L-amino acid with its D-counterpart induces significant local and global changes in peptide secondary and tertiary structure. These conformational alterations are not merely a consequence of steric hindrance but a fundamental shift in the peptide's folding landscape.

-

β-Turns and β-Hairpins: D-amino acids are known to promote the formation of specific types of β-turns, particularly type I' and type II' turns. This can be a valuable tool in stabilizing β-hairpin structures, which are important motifs for receptor recognition and biological activity.

-

α-Helices: The introduction of a D-amino acid into an α-helical sequence is generally disruptive to the right-handed helix common in L-peptides. However, this disruption can be harnessed to induce specific kinks or turns, or in the case of all-D-peptides, to form stable left-handed α-helices.[6]

-

Retro-Inverso Peptides: A particularly elegant application of D-amino acids is in the design of retro-inverso peptides. These analogs are synthesized with D-amino acids in a reversed sequence compared to the parent L-peptide.[1][7] This unique arrangement aims to maintain the spatial orientation of the side chains, which are crucial for receptor interaction, while inverting the direction of the peptide backbone.[1] The resulting peptide is not only resistant to proteolysis but can also mimic the biological activity of the original L-peptide.[7] However, it is important to note that the structural mimicry is not always perfect, and the activity of retro-inverso peptides must be empirically validated.[3][8] In some cases, retro-inverso isomers have shown significantly reduced binding affinity compared to their L-counterparts.[3]

Impact on Biological Function and Receptor Binding

The structural modifications induced by D-amino acids have a direct and often profound impact on a peptide's biological function. This can manifest as altered receptor binding affinity, changes in signaling pathway activation, and novel biological activities.

The strategic placement of a D-amino acid can either enhance or decrease the binding affinity of a peptide for its target receptor. This is highly dependent on the specific receptor and the location of the substitution. For some G-protein coupled receptors (GPCRs), the conformational constraints imposed by a D-amino acid can lock the peptide into a bioactive conformation, leading to increased potency. Conversely, a poorly positioned D-amino acid can disrupt critical interactions with the receptor, leading to a loss of activity.

Quantitative Data on D-Amino Acid Containing Peptides

The following tables summarize key quantitative data for well-characterized peptides containing D-amino acids, illustrating their enhanced stability and potent biological activity.

| Peptide Drug | D-Amino Acid(s) | Half-life (t½) | Therapeutic Area |

| Octreotide (B344500) | D-Phe, D-Trp | ~1.5 - 2 hours[4] | Acromegaly, Neuroendocrine Tumors |

| Degarelix | D-Ala, D-Phe, D-Pal, D-Cpa, D-Nal | ~53 days (initial dose)[9][10] | Prostate Cancer |

| Leuprolide | D-Leu | ~3 hours | Prostate Cancer, Endometriosis |

| Goserelin | D-Ser | ~4.2 hours | Prostate Cancer, Breast Cancer |

| Peptide | Receptor | Binding Affinity (Ki/Kd) | Assay Condition |

| Octreotide | Somatostatin (B550006) Receptor 2 (SSTR2) | IC50: 0.3 nM | HEK293 cells expressing human SSTR2[11] |

| Octreotide | Somatostatin Receptor 5 (SSTR5) | IC50: 5.9 nM | HEK293 cells expressing human SSTR5[11] |

| Degarelix | Gonadotropin-Releasing Hormone Receptor (GnRHR) | High Affinity (not specified) | Pituitary gland[12] |

| p53(15-29) | MDM2 | Kd: 0.3 µM | Surface Plasmon Resonance |

| RI-p53(15-29) | MDM2 | Kd: 90.5 µM | Surface Plasmon Resonance[3] |

Signaling Pathways of D-Amino Acid-Containing Peptide Drugs

The biological effects of D-amino acid-containing peptides are mediated through the activation or inhibition of specific intracellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the mechanism of action.

Octreotide Signaling Pathway

Octreotide, an analog of somatostatin, primarily exerts its effects by binding to somatostatin receptors 2 and 5 (SSTR2 and SSTR5), which are G-protein coupled receptors (GPCRs).[11] Upon binding, octreotide activates inhibitory G-proteins (Gi), leading to a cascade of downstream events that ultimately inhibit cell growth and hormone secretion.[13]

References

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. Limitations of Peptide Retro-inverso Isomerization in Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Applications of Retro-Inverso Peptides [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. go.drugbank.com [go.drugbank.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]

- 13. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide research and drug development. We will delve into the core principles, detailed experimental protocols, and critical considerations for the successful synthesis of peptides.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, known as a resin.[1][2] This methodology is favored for its mild reaction conditions, which makes it compatible with a wide range of peptide sequences and modifications.[3][4] The entire process can be automated, allowing for high-throughput synthesis of peptides.[2]

The synthesis cycle consists of three main steps:

-

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a secondary amine base, typically piperidine (B6355638) in N,N-dimethylformamide (DMF).[3][5] This exposes a free amine group for the subsequent coupling reaction.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the growing peptide chain. This is a critical step, and a variety of coupling reagents have been developed to ensure high efficiency and minimize side reactions.[6][7]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.[8]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to yield the crude peptide.[3][9]

The Fmoc-SPPS Workflow: A Visual Representation

The logical progression of Fmoc-SPPS can be visualized as a cyclical process with a distinct initiation and termination phase.

Key Chemical Reactions in Fmoc-SPPS

The success of Fmoc-SPPS hinges on a series of well-defined chemical reactions. Understanding the mechanisms of these reactions is crucial for troubleshooting and optimizing the synthesis process.

Fmoc Deprotection

The Fmoc group is removed by a base-catalyzed β-elimination reaction. Piperidine acts as the base, abstracting a proton from the fluorenyl ring system, which leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The DBF is subsequently scavenged by piperidine to form a stable adduct.[10][11]

Amino Acid Coupling

The formation of the peptide bond is achieved by activating the carboxylic acid of the incoming Fmoc-amino acid. This is typically done using a coupling reagent, which converts the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[12]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to common reagents and expected outcomes.

Table 1: Common Coupling Reagents and Typical Reaction Times

| Coupling Reagent | Chemical Name | Typical Coupling Time (min) | Notes |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | 15 - 60 | A widely used and effective coupling reagent.[13] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | 15 - 60 | Highly efficient, especially for sterically hindered amino acids.[1][6] |

| HCTU | 2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | 15 - 60 | A more reactive and cost-effective alternative to HBTU.[1] |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | 30 - 120 | A carbodiimide-based method with an additive to suppress racemization.[1][6] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 30 - 120 | A phosphonium-based reagent known for low racemization.[7][14] |

Table 2: Fmoc Deprotection Conditions and Times

| Deprotection Reagent | Concentration (% v/v in DMF) | Typical Time (min) | Notes |

| Piperidine | 20 | 2 x (5-10) | The standard and most widely used reagent for Fmoc deprotection.[3][15] A two-step process is common. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5 | 2 x (2-5) | A stronger, non-nucleophilic base that can be faster but may increase side reactions.[15] |

Table 3: Common Cleavage Cocktails for Final Deprotection

| Reagent Cocktail | Composition (v/v) | Target Residues | Cleavage Time (hours) |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, good for Cys, Met, Trp, Tyr.[16][17] | 2 - 4 |

| Reagent B | TFA / Phenol / H₂O / Triisopropylsilane (TIS) (88:5:5:2) | Good for peptides with Trt-protected residues.[9][17] | 2 - 4 |

| TFA / TIS / H₂O | 95:2.5:2.5 | For peptides without sensitive residues.[3] | 2 - 3 |

| TFA / DCM | 1:1 to 95:5 | For very acid-sensitive resins. | 0.5 - 2 |

Detailed Experimental Protocols

The following protocols provide a general framework for manual Fmoc-SPPS. These can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Weigh Resin: Accurately weigh the desired amount of resin (e.g., 100-200 mg for a 0.1 mmol scale) and transfer it to a fritted reaction vessel.[8][16]

-

Wash: Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL) to remove any impurities.[16]

-

Swell: Add enough DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with occasional agitation. This step is crucial for ensuring the accessibility of reactive sites.[8]

-

Drain: Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[3]

-

First Deprotection: Add the 20% piperidine solution to the swollen resin and agitate the mixture for 5-10 minutes at room temperature.[16]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Repeat the treatment with a fresh 20% piperidine solution for another 5-10 minutes to ensure complete removal of the Fmoc group.[16]

-

Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Amino Acid Coupling (using HATU)

-

Activation Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.[1]

-

Activation: Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and vortex briefly. The solution will typically change color, indicating activation.[1]

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for difficult sequences.

-

Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) indicates the presence of free amines and the need for a recoupling step.

Protocol 4: Final Cleavage and Peptide Isolation

Caution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. This procedure must be performed in a certified fume hood with appropriate personal protective equipment.

-

Final Deprotection and Washing: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 5.2. Following deprotection, wash the resin with DMF and then with a less polar solvent like dichloromethane (B109758) (DCM) to prepare for cleavage. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 3). For example, Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT at 82.5:5:5:5:2.5 v/v).[16]

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[16] Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.[16]

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile technology that has become the cornerstone of modern peptide science. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By carefully controlling the synthesis parameters and employing appropriate reagents and strategies, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. bachem.com [bachem.com]

- 7. chempep.com [chempep.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 11. peptide.com [peptide.com]

- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc Protection and Deprotection

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the organic synthesis of molecules with primary and secondary amines, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical tool. Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS), is due to its stability under acidic conditions and its lability to mild basic conditions, which allows for an orthogonal protection strategy in the presence of acid-labile side-chain protecting groups.[1][2][3] This guide provides a detailed overview of the mechanisms of Fmoc protection and deprotection, experimental protocols, and quantitative data to aid in the successful application of this essential protecting group.

The Mechanism of Fmoc Protection

The protection of an amine with the Fmoc group is typically achieved by reacting the amine with a 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][4] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent.

The use of Fmoc-Cl is a classic method, often performed under Schotten-Baumann conditions (e.g., NaHCO₃ in a biphasic system of dioxane and water) or in anhydrous conditions with a base like pyridine.[1] The base neutralizes the hydrochloric acid that is liberated during the reaction.[1] While effective, Fmoc-Cl is sensitive to moisture and heat.[1] Consequently, Fmoc-OSu has become a more commonly used reagent due to its increased stability.[1]

References

The Strategic Incorporation of D-Amino Acids in Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is continually evolving, driven by the need for enhanced efficacy, stability, and safety. A key strategy in modern peptide design is the incorporation of D-amino acids, the non-natural enantiomers of the proteinogenic L-amino acids. This technical guide provides a comprehensive overview of the rationale, methodologies, and implications of using D-amino acids to overcome the inherent limitations of native peptides, thereby paving the way for a new generation of robust and potent peptide-based drugs.

Core Principles of D-Amino Acid Incorporation

The primary motivation for integrating D-amino acids into peptide sequences is to augment their therapeutic potential by addressing the challenges of poor proteolytic stability and rapid in vivo clearance. Natural peptides, composed exclusively of L-amino acids, are readily recognized and degraded by endogenous proteases, leading to short half-lives and limited bioavailability.[1][2] The introduction of D-amino acids fundamentally alters the peptide's susceptibility to enzymatic degradation.

Enhanced Proteolytic Stability

Proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds flanked by L-amino acids.[3] The incorporation of a D-amino acid at or near a cleavage site disrupts this recognition, rendering the peptide resistant to proteolysis.[1][2][3] This enhanced stability translates to a significantly longer plasma half-life, a critical attribute for therapeutic efficacy.[4]

Modulation of Receptor Binding and Bioactivity

The substitution of an L-amino acid with its D-enantiomer can induce significant conformational changes in the peptide backbone.[5][6][7] This can have a profound impact on the peptide's interaction with its biological target. While in some instances this may lead to reduced affinity, strategic placement of D-amino acids can lock the peptide into a bioactive conformation, thereby enhancing receptor binding and potency.[8] A notable application of this principle is the design of retro-inverso peptides, where the entire amino acid sequence is reversed and all L-amino acids are replaced with their D-counterparts. This approach aims to maintain the spatial orientation of the side chains, crucial for receptor interaction, while presenting a protease-resistant backbone.[4][9][10][11][12]

Reduced Immunogenicity

A significant hurdle in the development of peptide therapeutics is their potential to elicit an immune response.[13][14] Peptides containing D-amino acids are generally considered to be poorly immunogenic.[15] This is attributed to their inefficient processing and presentation by antigen-presenting cells (APCs) on Major Histocompatibility Complex (MHC) class II molecules, a critical step in initiating a T-cell dependent immune response.[15] By mitigating the generation of anti-drug antibodies, the incorporation of D-amino acids can improve the safety and long-term efficacy of peptide drugs.[15]

Quantitative Impact of D-Amino Acid Substitution

The benefits of incorporating D-amino acids can be quantified through various in vitro and in vivo assays. The following tables summarize representative data on the impact of D-amino acid substitution on peptide stability, receptor affinity, and immunogenicity.

Table 1: Proteolytic Stability of L-Peptides vs. D-Amino Acid Analogs

| Peptide | Modification | Assay Condition | Half-life (t½) | Reference |

| L-peptide (generic) | None | Proteinase K | < 4 hours | [1] |

| D-amino acid modified peptide (C-terminal) | C-terminal D-amino acid | Proteinase K | > 24 hours (15% remaining) | [1] |

| Polybia-MPI | None | Trypsin (0.002 mg/ml, 1h) | Activity inhibited | [16] |

| D-MPI (all D-amino acid analog) | All L- to D-amino acid substitution | Trypsin (2 mg/ml, 6h) | Activity retained | [16] |

| Somatostatin (SRIF) | None | Human Serum | ~3 min | [8] |

| [D-Trp]-SRIF | L-Trp8 to D-Trp8 | Human Serum | Increased stability | [8][17] |

| Analog 10 (Somatostatin analog) | Three Msa substitutions | Human Serum | 34x more stable than SRIF | [8] |

Table 2: Receptor Binding Affinity of L-Peptides and their D-Amino Acid Analogs

| Peptide/Analog | Target Receptor | Binding Affinity Metric | Value | Reference |

| GLP-1 (9-30) | rGLP-1R | pIC50 | ~7.0 | [18] |

| EX-4 (9-30) | rGLP-1R | pIC50 | ~7.3 | [18] |

| NGR-2C Peptide | hCD13 | Ki | 773 µM | [19] |

| PEP173 (GYPAVYLF) | hCD13 | Ki | 38.8 µM | [19] |

| PEP20 (GYPAY) | hCD13 | Ki | 54.0 µM | [19] |

| Somatostatin (SRIF) | SSTR2 | IC50 | 0.5 nM | [20] |

| Octreotide (contains D-Phe) | SSTR2 | IC50 | 0.8 nM | [20] |

| Pasireotide (contains D-Trp) | SSTR2 | IC50 | 1.0 nM | [20] |

Table 3: Comparative Immunogenicity of L- and D-Peptide Conjugates

| Conjugate | Immunization | Antibody Response | Outcome | Reference |

| L-melittin VIPER-micelles (LMM) | Mice | Robust IgG and IgM against PEG | Tolerated only two injections | [15] |

| D-melittin VIPER-micelles (DMM) | Mice | No significant anti-PEG antibody response | Tolerated four injections | [15] |

Experimental Protocols

Proteolytic Stability Assay

Objective: To determine the half-life of a peptide in the presence of proteases or in biological fluids like serum or plasma.

Methodology:

-

Peptide Preparation: Synthesize both the L-peptide and its D-amino acid-containing analog. Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Incubation: Incubate a known concentration of the peptide (e.g., 1 mg/mL) in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in human serum/plasma at 37°C.

-

Time-course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid - TFA) or by heat inactivation.

-

Analysis: Analyze the samples by RP-HPLC. The amount of intact peptide remaining at each time point is quantified by integrating the area of the corresponding peak in the chromatogram.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. The data can be fitted to a first-order exponential decay curve to calculate the peptide's half-life (t½).

Receptor Binding Assay

Objective: To determine the binding affinity (e.g., Ki, IC50) of a peptide to its target receptor.

Methodology (Competitive Radioligand Binding Assay):

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

-

Assay Buffer: Prepare an appropriate binding buffer containing protease inhibitors.

-

Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test peptide (L-peptide or D-amino acid analog).

-

Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Immunogenicity Assessment

Objective: To evaluate the potential of a peptide to elicit an immune response.

Methodology (In Silico and In Vitro Approach):

-

In Silico T-cell Epitope Prediction:

-

Utilize algorithms like EpiMatrix to screen the amino acid sequence of the peptide for potential HLA class II binding motifs (putative T-cell epitopes).

-

Employ tools like JanusMatrix to differentiate between potential inflammatory (T effector) and regulatory (T reg) epitopes.

-

-

In Vitro HLA Binding Assay:

-

Synthesize peptides corresponding to the predicted T-cell epitopes.

-

Perform in vitro binding assays using a panel of purified, soluble HLA-DR molecules representing a range of common alleles.

-

Quantify the binding affinity of the peptides to the HLA molecules.

-

-

In Vitro T-cell Proliferation Assay:

-

Co-culture peripheral blood mononuclear cells (PBMCs) from a diverse panel of healthy donors with the test peptide.

-

After a period of incubation, measure T-cell proliferation using methods such as [3H]-thymidine incorporation or CFSE dilution assays.

-

An increase in T-cell proliferation in response to the peptide indicates a potential for immunogenicity.

-

Visualizing Workflows and Signaling Pathways

Peptide Design and Evaluation Workflow

The following diagram illustrates a typical workflow for the design and evaluation of a D-amino acid-containing peptide therapeutic.

GPCR Signaling Pathway